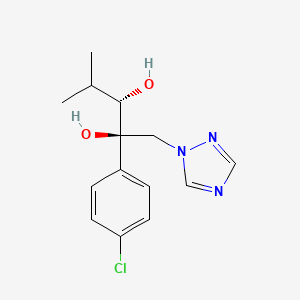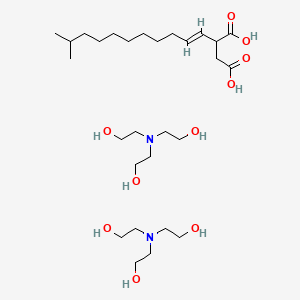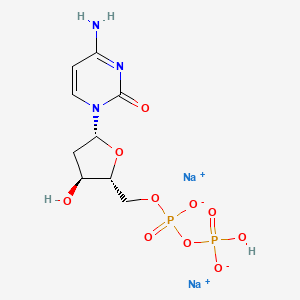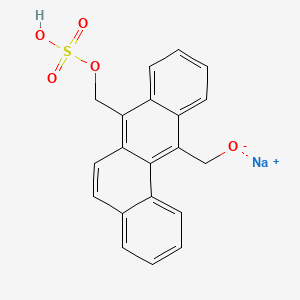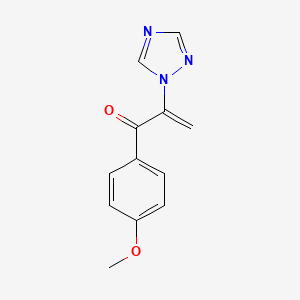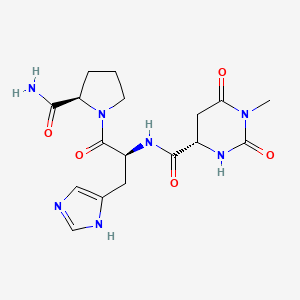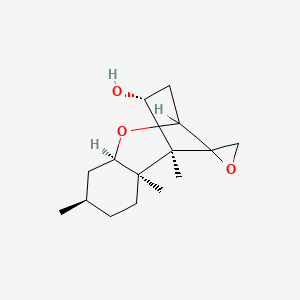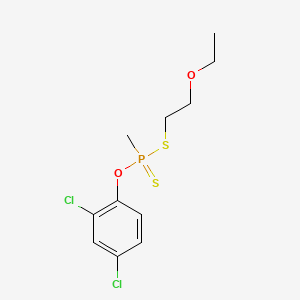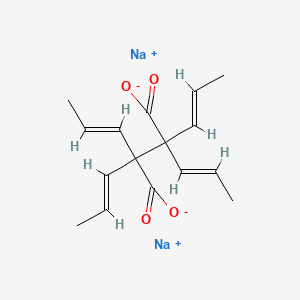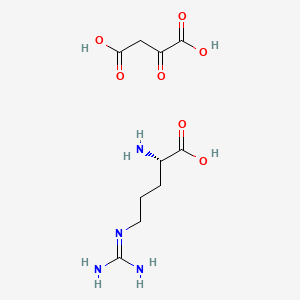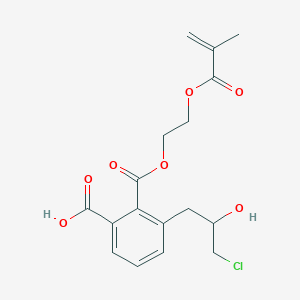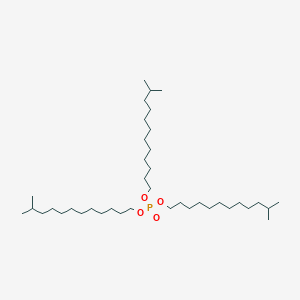
Triisotridecyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triisotridecyl phosphate is an organic phosphate compound with the chemical formula C₃₉H₈₁O₄P. It is a colorless to pale yellow liquid with low viscosity and low volatility. This compound is known for its excellent oxidation resistance and thermal stability, making it a valuable additive in various industrial applications .
Preparation Methods
Triisotridecyl phosphate is typically synthesized through the reaction of isotridecyl alcohol with phosphorus oxychloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C[2][2].
In industrial production, this compound is manufactured by reacting isotridecyl alcohol with phosphorus trichloride in the presence of a catalyst. The reaction is conducted under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Triisotridecyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically yields phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphate compounds.
Scientific Research Applications
Triisotridecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a stabilizer in the production of polymers and plastics.
Biology: In biological research, this compound is used as a reagent in various biochemical assays and experiments. Its ability to interact with biological molecules makes it useful in studying enzyme kinetics and protein interactions.
Industry: It is widely used as an antioxidant and heat stabilizer in the plastics, rubber, and coatings industries.
Mechanism of Action
The mechanism of action of triisotridecyl phosphate primarily involves its ability to stabilize free radicals and prevent oxidative degradation. It achieves this by donating electrons to free radicals, thereby neutralizing them and preventing further chain reactions that lead to material degradation. The molecular targets of this compound include reactive oxygen species and other free radicals that can cause oxidative damage .
Comparison with Similar Compounds
Triisotridecyl phosphate can be compared with other similar compounds, such as:
Tris(nonylphenyl) phosphite: This compound is also used as an antioxidant and stabilizer in polymers.
Tris(2-ethylhexyl) phosphite: While this compound is effective as a stabilizer, this compound offers superior oxidation resistance and is less prone to hydrolysis.
Triphenyl phosphite: This compound is commonly used as a stabilizer in PVC and other polymers.
Properties
CAS No. |
95791-33-6 |
|---|---|
Molecular Formula |
C39H81O4P |
Molecular Weight |
645.0 g/mol |
IUPAC Name |
tris(11-methyldodecyl) phosphate |
InChI |
InChI=1S/C39H81O4P/c1-37(2)31-25-19-13-7-10-16-22-28-34-41-44(40,42-35-29-23-17-11-8-14-20-26-32-38(3)4)43-36-30-24-18-12-9-15-21-27-33-39(5)6/h37-39H,7-36H2,1-6H3 |
InChI Key |
YWPBWLPNJHBFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOP(=O)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



